Docosa-4,7,9,11,13,16,19-heptaenoic acid
Description
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Properties
CAS No. |
167228-00-4 |
|---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
docosa-4,7,9,11,13,16,19-heptaenoic acid |
InChI |
InChI=1S/C22H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-16,18-19H,2,5,8,17,20-21H2,1H3,(H,23,24) |
InChI Key |
ONCVIMINFCGUNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CC=CC=CC=CCC=CCCC(=O)O |
Origin of Product |
United States |
Nomenclature and Structural Characteristics Within Polyunsaturated Fatty Acids
Docosa-4,7,9,11,13,16,19-heptaenoic acid is a long-chain polyunsaturated fatty acid. Its name systematically describes its chemical structure: "docosa-" indicates a chain of 22 carbon atoms. The term "heptaenoic" signifies the presence of seven ("hepta") carbon-carbon double bonds ("-en-") and a carboxylic acid functional group ("-oic acid"). The numbers 4, 7, 9, 11, 13, 16, and 19 pinpoint the starting carbon atom of each of these seven double bonds along the fatty acid backbone.
This compound is a structural analogue of the well-researched omega-3 fatty acid, docosahexaenoic acid (DHA), which contains six double bonds. The key distinction lies in the additional double bond within the carbon chain of the heptaenoic variant. The specific arrangement of these double bonds, particularly the conjugated system (alternating single and double bonds) from position 9 to 13, is a notable feature that influences its three-dimensional shape and potential reactivity.
While detailed stereochemical analysis (i.e., the cis/trans configuration of the double bonds) for this specific heptaenoic acid is not widely published, naturally occurring PUFAs predominantly feature cis double bonds, which introduce kinks into the hydrocarbon chain. libretexts.orglibretexts.org This bending is crucial for the fluidity of cell membranes where these fatty acids are often incorporated.
Table 1: Structural Comparison of this compound and Docosahexaenoic acid (DHA)
| Feature | This compound | Docosahexaenoic acid (DHA) |
| Chemical Formula | C22H30O2 | C22H32O2 |
| Number of Carbons | 22 | 22 |
| Number of Double Bonds | 7 | 6 |
| Position of Double Bonds | 4, 7, 9, 11, 13, 16, 19 | 4, 7, 10, 13, 16, 19 |
| InChI Name | ONCVIMINFCGUNI-UHFFFAOYSA-N google.com | MBMBGCFOFBJSGT-KUBAVDMBSA-N |
Natural Occurrence and Ecological Distribution
Phylogenetic Distribution in Marine Organisms
Docosa-4,7,9,11,13,16,19-heptaenoic acid was first identified in the green macroalga Anadyomene stellata. znaturforsch.com Following its discovery, it was given the trivial name stellaheptaenoic acid. znaturforsch.com The characterized structure of this novel fatty acid is 4Z,7Z,9E,11E,13Z,16Z,19Z-docosaheptaenoic acid. znaturforsch.com
Research has shown that the presence of this compound in Anadyomene stellata can be geographically dependent. While it was identified in populations of the alga collected from the Florida Keys, it was surprisingly absent in chloroplasts isolated from three different populations of A. stellata gathered from the coast of Greece. znaturforsch.comuoa.gr This suggests that specific environmental or genetic factors within different populations of the same species dictate the production of this particular fatty acid.
Currently, the documented natural occurrence of this compound is confined to the marine green alga Anadyomene stellata. Extensive research on the fatty acid profiles of various other marine macroalgae, including species from the North Atlantic and tropical seas, has not reported the presence of this specific heptaenoic acid. These studies typically identify more common polyunsaturated fatty acids such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) in red and brown seaweeds, while green seaweeds are often rich in C16 and C18 polyunsaturated fatty acids.
Factors Influencing Biosynthesis and Accumulation in Biological Systems
The synthesis and accumulation of polyunsaturated fatty acids in algae are complex processes influenced by a variety of internal and external factors. While specific research into the biosynthesis of this compound is limited, general principles of fatty acid synthesis in algae provide a framework for understanding its potential production pathways.
The initial research on this compound indicated that its biosynthesis likely occurs in the chloroplasts. znaturforsch.com Experiments involving the incubation of a chloroplast preparation from Anadyomene stellata with various unsaturated fatty acid precursors led to an increased synthesis of unique tetraene compounds, suggesting a pathway of modification from other polyunsaturated fatty acids. znaturforsch.com
In a broader context, environmental factors are known to significantly affect fatty acid composition in algae. Light is a critical factor, as it drives photosynthesis which produces the necessary ATP and NADPH for fatty acid synthesis. The activity of key enzymes in the fatty acid synthesis pathway, such as acetyl-CoA carboxylase (ACCase), is regulated by light. Nutrient availability, particularly nitrogen and phosphorus, also plays a pivotal role in lipid accumulation in microalgae.
There is currently no information available on the specific cultivation or bioreactor conditions optimized for the production of this compound. Research-oriented production would first require the isolation and cultivation of a strain of Anadyomene stellata that is a known producer of this fatty acid.
Generally, the production of specific fatty acids in algae can be enhanced by manipulating cultivation conditions in photobioreactors. Factors that can be controlled to optimize yield include:
Light intensity and photoperiod: To maximize photosynthetic activity and drive biosynthesis.
Nutrient composition of the culture medium: Strategic nutrient limitation, for instance, can sometimes trigger the accumulation of certain lipids.
Temperature and pH: Maintaining optimal physiological conditions for the specific algal species.
Carbon dioxide supply: Ensuring an adequate supply of carbon for fixation into organic molecules.
Further research would be necessary to determine the specific conditions that favor the biosynthesis of this compound in Anadyomene stellata.
Data Tables
Table 1: Fatty Acids Identified in Anadyomene stellata (Florida Keys Population)
| Fatty Acid | Shorthand |
| This compound | 22:7 |
| Other polyunsaturated fatty acids | 16:5, 18:4, 20:5, 20:6 |
Source: znaturforsch.com
Table 2: General Environmental Factors Influencing Algal Fatty Acid Production
| Factor | Influence on Fatty Acid Synthesis |
| Light | Provides energy (ATP, NADPH) for biosynthesis; regulates key enzymes. |
| Nutrients (N, P) | Essential for overall growth; limitation can alter lipid profiles. |
| Temperature | Affects enzyme kinetics and membrane fluidity, influencing fatty acid composition. |
| Salinity | Can induce stress responses that may alter lipid metabolism. |
De Novo Biosynthesis Routes
Two primary pathways are considered for the biosynthesis of very-long-chain polyunsaturated fatty acids: the elongase-desaturase cascade and the polyketide synthase (PKS) pathway.
The conventional aerobic pathway for DHA synthesis involves a series of elongation and desaturation reactions. nih.gov This cascade typically starts with an essential fatty acid precursor like α-linolenic acid (ALA). The synthesis of DHA from ALA is mediated by a sequence of reactions catalyzed by elongase and desaturase enzymes. nih.gov
A hypothetical pathway for this compound, extrapolated from the known DHA synthesis routes, would likely begin with a polyunsaturated fatty acid precursor and undergo additional desaturation steps to introduce the seven double bonds. One proposed route for DHA formation, known as the "Sprecher pathway," involves the elongation of eicosapentaenoic acid (EPA) to docosapentaenoic acid (DPA), followed by further elongation to a C24 intermediate (24:5n-3). This intermediate is then desaturated by a Δ6-desaturase to 24:6n-3 and subsequently chain-shortened via β-oxidation to yield DHA (22:6n-3). nih.govnih.gov A similar, yet modified, series of enzymatic reactions would be necessary to produce a heptaenoic acid.
Alternatively, some organisms utilize a Δ4-desaturase for the final step in DHA synthesis, directly converting DPA (22:5n-3) to DHA. nih.govnih.govnih.gov The existence of a Δ4-desaturase-dependent pathway has been confirmed in various marine organisms. nih.gov For the synthesis of this compound, this pathway would require an additional desaturation step.
| Step | Substrate | Enzyme Type | Product | Notes |
|---|---|---|---|---|
| 1 | α-Linolenic acid (18:3n-3) | Δ6-Desaturase | Stearidonic acid (18:4n-3) | Initial desaturation. plos.org |
| 2 | Stearidonic acid (18:4n-3) | Elongase | 20:4n-3 | Chain elongation. |
| 3 | 20:4n-3 | Δ5-Desaturase | Eicosapentaenoic acid (20:5n-3) | Desaturation to form EPA. |
| 4 | Eicosapentaenoic acid (20:5n-3) | Elongase | Docosapentaenoic acid (22:5n-3) | Elongation to DPA. plos.org |
| 5 | Docosapentaenoic acid (22:5n-3) | Δ4-Desaturase | Docosahexaenoic acid (22:6n-3) | "Direct" route to DHA. nih.gov |
| 6 | Docosahexaenoic acid (22:6n-3) | Additional Desaturase | This compound | Hypothetical final desaturation. |
An alternative, anaerobic pathway for the synthesis of polyunsaturated fatty acids like DHA exists in some marine bacteria and microalgae, utilizing a polyketide synthase (PKS) system. nih.govgoogle.com This pathway is mechanistically distinct from the elongase-desaturase cascade and shares similarities with fatty acid synthesis. wikipedia.org The PKS pathway involves a large, multi-domain enzyme complex that iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain. researchgate.net The key difference from standard fatty acid synthesis is the introduction of double bonds during the elongation process without the need for separate desaturase enzymes and molecular oxygen. researchgate.net
The PKS gene cluster typically includes genes such as pfaA, pfaB, pfaC, pfaD, and pfaE, which encode the necessary enzymatic domains. nih.gov It is conceivable that a similar PKS system, perhaps with additional or modified domains, could be responsible for the synthesis of this compound. This would allow for the direct synthesis of the C22 backbone with the requisite seven double bonds.
Characterization of Key Enzymes Involved in Biosynthesis
The synthesis of complex fatty acids is dependent on the specificity and efficiency of several key enzymes.
Delta-desaturases are crucial for introducing double bonds at specific positions in the fatty acid carbon chain.
Δ4-Desaturase : This enzyme is responsible for inserting a double bond at the fourth carbon from the carboxyl end. Its role in the direct conversion of DPA to DHA has been identified in some lower eukaryotes. nih.govnih.gov
Δ5- and Δ6-Desaturases : These enzymes are fundamental in the conventional PUFA biosynthetic pathway. researchgate.net The Δ6-desaturase often catalyzes the initial, rate-limiting step in the conversion of linoleic and α-linolenic acids. nih.govplos.org The FADS2 gene in humans has been shown to have Δ6, Δ8, and even Δ4-desaturase activity. nih.govnih.gov
Δ9-Desaturase : This enzyme introduces the first double bond into saturated fatty acids, a key step in the synthesis of all unsaturated fatty acids in many organisms. plos.org
Fatty acyl elongases are responsible for extending the carbon chain of fatty acids, typically by adding two-carbon units. youtube.com Several elongase enzymes with varying substrate specificities have been identified. For instance, Elovl2 is active with C20 and C22 PUFAs, catalyzing the sequential elongation of EPA to DPA and then to 24:5n-3. nih.govplos.org Elovl5, on the other hand, shows activity towards C18 and C20 PUFAs. plos.org The specificity and activity of these elongases are critical control points in the synthesis of long-chain polyunsaturated fatty acids. nih.govplos.org
| Enzyme | Gene (Example) | Function | Typical Substrate(s) | Reference |
|---|---|---|---|---|
| Δ4-Desaturase | Fad4 | Introduces double bond at C-4 | 22:5n-3, 22:4n-6 | nih.gov |
| Δ5-Desaturase | FADS1 | Introduces double bond at C-5 | 20:3n-6, 20:4n-3 | nih.govresearchgate.net |
| Δ6-Desaturase | FADS2 | Introduces double bond at C-6 | 18:2n-6, 18:3n-3, 24:5n-3 | nih.govnih.govplos.org |
| Δ9-Desaturase | - | Introduces double bond at C-9 | 16:0, 18:0 | plos.org |
| Elongase 2 (Elovl2) | ELOVL2 | Chain elongation | C20 and C22 PUFAs | nih.govplos.org |
| Elongase 5 (Elovl5) | ELOVL5 | Chain elongation | C18 and C20 PUFAs | plos.org |
Fatty acid synthesis is often carried out by large, multi-enzyme complexes, which enhance catalytic efficiency by channeling substrates between active sites. topview.ainih.gov
Fatty Acid Synthase (FAS) : In animals and some fungi, a Type I FAS, a large dimeric protein with multiple catalytic domains, synthesizes fatty acids. wikipedia.orgwikipedia.org In contrast, bacteria and plants utilize a Type II FAS system, which consists of discrete, monofunctional enzymes. wikipedia.orgwikipedia.org
Polyketide Synthase (PKS) : The PKS systems involved in PUFA synthesis are also large, multi-domain enzyme complexes, analogous to Type I FAS. wikipedia.org These complexes contain all the necessary catalytic domains to build the polyketide chain, including acyltransferase, ketosynthase, and acyl carrier protein domains. wikipedia.org
Genetic and Transcriptional Regulation of Biosynthetic Genes
The expression of the enzymes responsible for the synthesis of LC-PUFAs is meticulously regulated to meet the metabolic needs of the organism. This regulation occurs through complex interactions between genetic elements and transcription factors that respond to a variety of internal and external signals.
Gene Identification and Cloning Strategies
The identification and cloning of genes involved in PUFA biosynthesis have been pivotal in understanding these pathways. researchgate.net These strategies often involve a combination of techniques, including homology-based screening, functional complementation, and genomic analysis.
Homology-based approaches leverage the conserved sequences of known fatty acid desaturase (FAD) and elongase (ELO) genes from various organisms. Degenerate primers designed from these conserved regions are used in polymerase chain reaction (PCR) to amplify corresponding genes from the target organism's DNA. Once a fragment is obtained, techniques like rapid amplification of cDNA ends (RACE) are employed to clone the full-length gene.
Functional complementation is another powerful strategy, particularly in identifying genes with specific enzymatic activities. This involves introducing a library of genes from a PUFA-producing organism into a host, such as yeast (Saccharomyces cerevisiae), that does not naturally produce these fatty acids. The transformed yeast colonies are then screened for the production of the desired PUFA, and the responsible gene is isolated from the successful colonies.
With the advent of whole-genome sequencing, a more direct approach involves searching genomic databases for open reading frames (ORFs) that have sequence similarity to known FADs, ELOs, or components of the PKS system. These candidate genes can then be cloned and their function can be verified through heterologous expression in a suitable host organism. For instance, genes from the marine bacterium Shewanella pneumatophori involved in eicosapentaenoic acid (EPA) production were successfully cloned and expressed in Escherichia coli. nih.gov
| Strategy | Description | Example Application |
| Homology-Based Cloning | Utilizes conserved DNA sequences of known biosynthesis genes to identify and isolate similar genes in other organisms. | Isolation of desaturase and elongase genes from various microalgae and fungi. |
| Functional Complementation | Introduction of a gene library from a PUFA-producing organism into a non-producing host to identify genes by their function. | Identification of novel desaturases in yeast expression systems. |
| Genomic Analysis | Direct screening of sequenced genomes for genes with homology to known fatty acid synthesis enzymes. | Discovery of PKS gene clusters in marine bacteria. nih.gov |
Regulatory Elements and Transcription Factors Affecting Enzyme Expression
The expression of PUFA biosynthetic genes is controlled by specific regulatory elements in their promoter regions and the transcription factors that bind to them. These transcription factors act as molecular switches, turning gene expression on or off in response to developmental cues, environmental conditions, and the presence of specific nutrients.
In eukaryotes, several key families of transcription factors have been implicated in the regulation of fatty acid metabolism. researchgate.netunl.edu Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c, are major regulators of lipogenesis, including the expression of genes involved in fatty acid synthesis. researchgate.netmdpi.com Peroxisome Proliferator-Activated Receptors (PPARs), especially PPARα, play a crucial role in regulating the expression of genes involved in fatty acid oxidation. researchgate.netmdpi.com However, the interplay between these factors in the context of LC-PUFA biosynthesis is complex and can be tissue-specific.
Other transcription factors, such as Liver X Receptors (LXRs) and Carbohydrate-Responsive Element-Binding Protein (ChREBP), also contribute to the regulation of lipogenic genes. unl.edu The promoter regions of fatty acid desaturase and elongase genes contain specific response elements to which these transcription factors bind, thereby modulating the rate of transcription. For example, the fadR gene in Escherichia coli encodes a repressor protein that regulates the transcription of genes involved in fatty acid degradation and has also been implicated in the control of unsaturated fatty acid biosynthesis.
In plants, transcription factors such as WRI1, LEC1, and FUS3 are known to be key regulators of seed oil accumulation and can influence the expression of fatty acid biosynthetic genes.
| Transcription Factor Family | General Function in Lipid Metabolism | Potential Role in LC-PUFA Biosynthesis Regulation |
| Sterol Regulatory Element-Binding Proteins (SREBPs) | Master regulators of genes involved in cholesterol and fatty acid synthesis. researchgate.netmdpi.com | Upregulation of desaturase and elongase gene expression. |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Primarily regulate genes involved in fatty acid catabolism (oxidation). researchgate.netmdpi.com | Modulate the balance between fatty acid storage and breakdown, indirectly affecting substrate availability for LC-PUFA synthesis. |
| Liver X Receptors (LXRs) | Regulate cholesterol, fatty acid, and glucose homeostasis. unl.edu | Influence the expression of lipogenic genes, potentially including those for LC-PUFA synthesis. |
| Carbohydrate-Responsive Element-Binding Protein (ChREBP) | Mediates the transcriptional response to carbohydrates, activating lipogenic genes. unl.edu | Links carbohydrate metabolism to the synthesis of fatty acids, including precursors for LC-PUFAs. |
Broader Context in Lipid Biochemistry and Academic Inquiry
In the broader field of lipid biochemistry, the study of polyunsaturated fatty acids is of paramount importance. These molecules are fundamental components of cell membranes, influencing their fluidity, permeability, and the function of embedded proteins. libretexts.org They also serve as precursors to a vast array of signaling molecules, known as eicosanoids and docosanoids, which regulate processes such as inflammation, blood clotting, and neurological function. wikipedia.org
The academic inquiry into novel PUFAs like Docosa-4,7,9,11,13,16,19-heptaenoic acid is driven by several factors. There is a continuous search for new bioactive molecules with therapeutic potential. The unique structural features of a highly unsaturated and conjugated fatty acid suggest that it may have distinct physical properties and metabolic fates compared to more common PUFAs.
Furthermore, understanding the biosynthetic pathways that could lead to such a molecule is a significant area of research. While the pathways for DHA synthesis are relatively well understood, involving a series of desaturation and elongation steps, the formation of a heptaenoic acid would likely require additional or alternative enzymatic machinery. nih.gov The study of such novel compounds can, therefore, provide insights into the evolution and diversity of lipid metabolic pathways in different organisms.
Metabolism and Bio Transformation Pathways
Intracellular Localization and Trafficking of Docosa-4,7,9,11,13,16,19-heptaenoic Acid
The journey of this compound begins with its transport across the plasma membrane, a process that is not fully understood but is thought to involve both passive diffusion and protein-mediated transport. Once inside the cell, this highly unsaturated fatty acid is likely bound by fatty acid-binding proteins (FABPs). These proteins are crucial for solubilizing the hydrophobic fatty acid in the aqueous environment of the cytoplasm and for trafficking it to various cellular compartments, thereby preventing the potential cytotoxic effects of free fatty acids.
The primary destinations for this fatty acid would be the endoplasmic reticulum and peroxisomes, where it can be either modified and incorporated into complex lipids or be degraded to produce energy. The specific transporters and binding proteins involved in the trafficking of this compound have not been identified, but it is reasonable to assume they are part of the general machinery for long-chain fatty acid transport.
Oxidative Degradation Mechanisms
The degradation of fatty acids primarily occurs through beta-oxidation. Due to its chain length (22 carbons), the initial breakdown of this compound is expected to take place in the peroxisomes.
Peroxisomal beta-oxidation is a key pathway for shortening very-long-chain fatty acids to a length that can be further metabolized in the mitochondria. healthline.com This process involves a series of enzymatic reactions that sequentially remove two-carbon units from the carboxyl end of the fatty acyl-CoA molecule. For polyunsaturated fatty acids like this compound, the presence of multiple double bonds requires the action of additional auxiliary enzymes to resolve the non-standard intermediates that are formed.
The unique arrangement of double bonds in this compound at positions 4, 7, 9, 11, 13, 16, and 19 presents a challenge for the standard beta-oxidation machinery. The beta-oxidation of this compound would proceed until it encounters a double bond. The double bonds at odd-numbered carbons (7, 9, 11, 13, 19) would likely be handled by an isomerase. However, the double bond at the 4th carbon and the conjugated double bonds at the 9th and 11th positions would necessitate the action of specific reductases.
A key enzyme in the degradation of polyunsaturated fatty acids with double bonds at even-numbered carbons is 2,4-dienoyl-CoA reductase . ebi.ac.uk This enzyme is essential for the breakdown of intermediates that contain a double bond at the fourth carbon, a feature of this compound. Deficiency in this enzyme has been shown to impair the oxidation of unsaturated fatty acids. rsc.org The degradation of this particular heptaenoic acid would likely generate a 2,4-dienoyl-CoA intermediate that must be reduced by 2,4-dienoyl-CoA reductase to allow beta-oxidation to continue.
Interactive Data Table: Key Enzymes in the Putative Degradation of this compound
| Enzyme | Putative Function in the Degradation of this compound |
| Acyl-CoA Synthetase | Activation of the fatty acid to its CoA ester. |
| Peroxisomal Acyl-CoA Oxidase | First step of peroxisomal beta-oxidation, introducing a double bond. |
| Enoyl-CoA Hydratase/Isomerase | Hydration of double bonds and isomerization of double bonds at odd-numbered positions. |
| 2,4-dienoyl-CoA reductase | Reduction of the 2,4-dienoyl-CoA intermediate formed from the double bond at the 4th position. |
| Thiolase | Cleavage of the two-carbon acetyl-CoA unit. |
Incorporation into Complex Lipids
Alternatively to degradation, this compound can be incorporated into more complex lipid structures, thereby influencing the properties of cellular membranes and lipid droplets.
Once activated to its acyl-CoA form, this compound can be esterified into the glycerol (B35011) backbone of phospholipids (B1166683) and triglycerides by various acyltransferases. The specific incorporation into different lipid classes will depend on the cell type and the specificities of the acyltransferases present. Incorporation into phospholipids, the primary components of cellular membranes, would directly impact the physical properties of these membranes. Integration into triglycerides would serve as a mechanism for energy storage within lipid droplets. Studies on the closely related docosahexaenoic acid (DHA) have shown its preferential incorporation into certain phospholipid species, such as phosphatidylserine (B164497) and phosphatidylethanolamine, particularly in neural tissues. nih.gov A similar pattern of selective incorporation could be hypothesized for this compound.
The incorporation of a highly unsaturated fatty acid like this compound into membrane phospholipids would significantly alter the biophysical properties of the membrane. The numerous double bonds introduce kinks into the acyl chain, increasing membrane fluidity and permeability. This can affect the function of membrane-bound proteins, such as receptors, channels, and enzymes. While direct evidence is lacking for this specific heptaenoic acid, research on other polyunsaturated fatty acids has demonstrated their profound effects on membrane organization and the formation of specialized lipid domains. The unique structure of this compound suggests it could have distinct effects on membrane remodeling compared to more common polyunsaturated fatty acids.
Interactive Data Table: Potential Effects of this compound Incorporation into Membranes
| Membrane Property | Putative Effect of Incorporation |
| Fluidity | Increased |
| Permeability | Increased |
| Thickness | Decreased |
| Lipid Raft Formation | Altered |
| Protein Function | Modulated |
Formation of Specialized Bioactive Metabolites and Precursors (Extrapolated from DHA metabolism)
The unique conjugated triene system within the this compound molecule suggests it is a substrate for enzymatic oxygenation, leading to a variety of bioactive metabolites. These transformations are likely carried out by the same enzyme families that metabolize other polyunsaturated fatty acids.
Cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical in the generation of signaling molecules from polyunsaturated fatty acids. While direct evidence for the metabolism of this compound by these enzymes is scarce, the metabolism of DHA provides a strong model for the potential production of novel metabolites. For instance, aspirin-treated COX-2 has been shown to convert DHA into electrophilic oxo-derivatives (EFOX) which have anti-inflammatory properties. One such metabolite is 17-oxo-DHA. caymanchem.com It is plausible that this compound could undergo similar conversions.
Lipoxygenases could also introduce hydroperoxy groups at various positions along the fatty acid chain, which are then further converted to hydroxylated derivatives or other bioactive compounds. For example, soybean lipoxygenase can be used for the synthesis of 10,17-dihydro(pero)xydocosahexa-4Z,7Z,11E,13Z,15E,19Z-enoic acid from DHA. caymanchem.com
Table 1: Potential Metabolites from Cyclooxygenase and Lipoxygenase Pathways (Extrapolated from DHA)
| Enzyme | Potential Metabolite Class | Specific Example from DHA Metabolism |
| Cyclooxygenase-2 (aspirin-treated) | Electrophilic Oxo-Derivatives (EFOX) | 17-oxo-docosahexaenoic acid caymanchem.com |
| Lipoxygenase | Hydroxylated derivatives | (4S,5E,7Z,10Z,13Z,16Z,19Z)-4-hydroxydocosa-5,7,10,13,16,19-hexaenoic acid drugbank.com |
| Lipoxygenase | Hydroxylated derivatives | 11-hydroxy-4(Z),7(Z),9(E),13(Z),16(Z),19(Z)-docosahexaenoic acid larodan.com |
The cytochrome P450 (CYP) family of enzymes represents another major pathway for the metabolism of polyunsaturated fatty acids. These enzymes can catalyze the epoxidation of double bonds and the hydroxylation of allylic and terminal carbons. Extrapolating from DHA metabolism, CYP enzymes would likely metabolize this compound to a range of epoxide and alcohol derivatives.
These metabolites can have significant biological activities, including roles in inflammation, vascular tone, and pain signaling. The specific epoxides and diols formed would depend on the regioselectivity and stereoselectivity of the particular CYP isozyme involved. Given the numerous double bonds in this compound, a complex profile of oxygenated products can be anticipated.
Table 2: Potential Metabolites from Cytochrome P450 Pathways (Extrapolated from DHA)
| Reaction Type | Potential Metabolite Class | General Structure |
| Epoxidation | Epoxyeicosatrienoic acids (EpETrEs) analogs | Fatty acid with an epoxide ring |
| Hydroxylation | Hydroxyeicosatetraenoic acids (HETEs) analogs | Fatty acid with a hydroxyl group |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of fatty acids, providing the means to separate complex mixtures into individual components. For a highly unsaturated molecule like Docosa-4,7,9,11,13,16,19-heptaenoic acid, these techniques must be capable of resolving isomers and handling the compound's susceptibility to oxidation.
Gas chromatography is a widely used and robust technique for fatty acid analysis. eurofinsus.comnih.gov For volatile compounds, GC offers high resolution and sensitivity. nih.gov Since fatty acids like this compound are not sufficiently volatile for direct GC analysis, a derivatization step is required. impact-solutions.co.uk This typically involves converting the carboxylic acid group into a more volatile ester, most commonly a fatty acid methyl ester (FAME). eurofinsus.com This is often achieved through transesterification with a reagent like boron trifluoride in methanol (B129727) (BF3/MeOH). nih.gov
Gas Chromatography-Flame Ionization Detection (GC-FID): This is the most common method for the quantitative analysis of fatty acids. impact-solutions.co.uk The FAMEs are separated on a high-polarity capillary column, and the FID provides a response that is proportional to the mass of carbon, allowing for accurate quantification. nih.govbohrium.com The use of an internal standard, a synthetic fatty acid not present in the sample, is crucial for accurate quantification by correcting for variations during sample preparation and injection. eurofinsus.com High-polarity columns, such as those with cyanopropyl stationary phases, are effective in separating FAMEs based on chain length and degree of unsaturation. nih.govaocs.org
Gas Chromatography-Electron Capture Detection (GC-ECD): While FID is the standard, the Electron Capture Detector (ECD) offers exceptionally high sensitivity for compounds containing electronegative atoms, such as halogens. For the analysis of this compound, this would require the preparation of an electrophilic derivative, for instance, a pentafluorobenzyl (PFB) ester. This derivatization makes the molecule highly responsive to the ECD, enabling detection at ultra-trace levels, which is particularly useful for metabolic studies where concentrations may be very low.
Table 1: Typical GC-FID Parameters for Polyunsaturated Fatty Acid (as FAMEs) Analysis
| Parameter | Typical Value/Condition |
| Column | High-polarity capillary column (e.g., HP-88, CP-Sil 88, SP-2560) nih.govaocs.orgdergipark.org.tr |
| Column Dimensions | 30-100 m length x 0.25 mm ID x 0.20-0.25 µm film thickness nih.govaocs.org |
| Carrier Gas | Helium or Hydrogen nih.govaocs.org |
| Injector Temperature | 250-260 °C nih.govindexcopernicus.com |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 270-280 °C nih.govindexcopernicus.com |
| Temperature Program | Example: Initial 170°C, ramp at 3°C/min to 240°C nih.gov |
High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC, particularly for the analysis of non-volatile or thermally labile compounds. It can be used to analyze fatty acids in their free form or as derivatives, and it is also suitable for the analysis of intact lipids containing this compound.
UV Detection: The conjugated heptaene system (seven alternating double and single bonds) in this compound results in strong absorption of ultraviolet (UV) light. This intrinsic property allows for direct detection and quantification using a UV or Diode Array Detector (DAD) without the need for derivatization, which simplifies sample preparation. The specific wavelength of maximum absorbance (λmax) is characteristic of the conjugated system and aids in identification.
Evaporative Light Scattering Detection (ELSD): ELSD is a quasi-universal detector that is more sensitive than the Refractive Index detector and is gradient-compatible. nih.gov It works by nebulizing the column eluent, evaporating the mobile phase, and measuring the light scattered by the remaining non-volatile analyte particles. This makes it suitable for detecting fatty acids, which are less volatile than the mobile phase, and it has been successfully applied to the analysis of various lipids. nih.govnih.gov
Refractive Index (RI) Detection: The RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte. While it is a universal detector, it suffers from low sensitivity and is not compatible with gradient elution, limiting its application to isocratic separations. aocs.org
Silver ion chromatography (Ag+-HPLC) is a specialized form of HPLC that excels at separating unsaturated fatty acid isomers. nih.gov The separation principle is based on the reversible formation of charge-transfer complexes between the silver ions, which are incorporated into the stationary phase, and the π-electrons of the double bonds in the fatty acid chain. aocs.org
The strength of this interaction, and thus the retention time, is influenced by:
Number of double bonds: More double bonds lead to stronger retention.
Configuration of double bonds: cis isomers are retained more strongly than trans isomers due to less steric hindrance. nih.gov
Position of double bonds: The location of the double bonds along the acyl chain also affects the interaction with the silver ions. aocs.org
This technique is invaluable for resolving the complex mixtures of positional and geometric isomers that can arise during the synthesis or metabolism of this compound, a task that is challenging for other chromatographic methods. aocs.orgaocs.org Silver ion chromatography can be performed using thin-layer chromatography (TLC), solid-phase extraction (SPE) columns, or HPLC. aocs.orgnih.gov
Mass Spectrometry (MS) Approaches
Mass spectrometry is a powerful detection method that provides structural information based on the mass-to-charge ratio (m/z) of ionized molecules and their fragments. When coupled with a chromatographic separation technique, it becomes a definitive tool for the identification and quantification of complex lipids.
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) combines the high-resolution separation of GC with the detailed structural information from MS. indexcopernicus.com After separation of the FAMEs on the GC column, the eluting compounds enter the mass spectrometer. nih.gov
In the MS, the FAMEs are typically ionized by electron impact (EI), which causes predictable fragmentation of the molecule. The resulting mass spectrum is a "fingerprint" of the compound, showing the molecular ion (if stable enough) and a series of fragment ions. For FAMEs of polyunsaturated fatty acids, characteristic fragments can help to deduce the positions of the double bonds, although this can sometimes be challenging. The mass spectra can be compared against spectral libraries for identification. nih.govuib.no GC-MS is therefore not only used for quantification but is essential for the unambiguous confirmation of the fatty acid's identity. dergipark.org.tr
Table 2: Comparison of GC-MS and LC-MS for Fatty Acid Analysis
| Feature | GC-MS | LC-MS/MS |
| Sample Volatility | Requires volatile derivatives (FAMEs) eurofinsus.com | Analyzes intact, non-volatile lipids nih.gov |
| Derivatization | Mandatory impact-solutions.co.uk | Often not required biorxiv.org |
| Structural Info | Provides fragmentation patterns for identification nih.gov | Can determine double bond position and analyze intact lipid structures nih.gov |
| Application | Primarily for total fatty acid profiling dergipark.org.tr | Profiling of intact lipid classes and metabolites biorxiv.orgnih.gov |
| Isomer Separation | Dependant on GC column and conditions aocs.org | Can be coupled with Silver Ion Chromatography for enhanced isomer separation nih.gov |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and specific technique for lipidomics. nih.gov It allows for the analysis of this compound as part of intact lipid molecules (e.g., triglycerides, phospholipids) without the need for derivatization. biorxiv.org
In an LC-MS/MS experiment, the lipids are first separated by HPLC. The eluting compounds are then ionized, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which keeps the molecules intact. nih.gov The first mass spectrometer (MS1) selects a specific parent ion (e.g., a lipid containing the heptaenoic acid). This selected ion is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and sensitivity, allowing for the detection and quantification of very low abundance lipids and their metabolites, such as hydroxydocosahexaenoic acids (HDoHE), in complex biological matrices like plasma and tissue. nih.govnih.gov
High-Resolution Mass Spectrometry for Precise Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound. Unlike nominal mass instruments, HRMS analyzers (e.g., Orbitrap, TOF, FT-ICR) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of an analyte's elemental formula, providing a high degree of confidence in its identification.
For this compound (C22H30O2), the theoretical exact mass can be calculated. When ionized, typically by losing a proton in negative ion mode to form the [M-H]⁻ carboxylate anion, its precise mass allows it to be distinguished from other lipids with the same nominal mass but different elemental compositions.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₂H₃₀O₂ |
| Exact Mass (Neutral) | 326.2246 g/mol |
| Exact Mass of [M-H]⁻ Ion | 325.2173 g/mol |
Note: Data is calculated based on elemental composition and may vary slightly from database entries for similar isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of fatty acids in solution. nih.gov High-resolution ¹H-NMR and ¹³C-NMR, along with two-dimensional (2D) NMR experiments, provide detailed information about the chemical environment of each proton and carbon atom in the molecule, enabling the confirmation of the carbon chain length, and the number, position, and configuration (cis/trans) of the double bonds. nih.govmagritek.com
For this compound, specific signals in the ¹H-NMR spectrum would be indicative of its unique structure:
Olefinic Protons: Protons directly attached to the double bond carbons (H-C=C-H) would appear in a distinct downfield region, typically between 5.2 and 6.4 ppm. nih.gov The protons within the conjugated system (positions 9, 10, 11, 12, 13, 14) would have characteristic chemical shifts and coupling patterns distinguishing them from the isolated double bonds at positions 4, 7, 16, and 19.
Allylic Protons: Protons on the CH₂ groups adjacent to the double bonds would resonate around 2.0 to 3.05 ppm. nih.gov The bis-allylic protons (located between two double bonds) would appear at the lower end of this range.
Terminal Methyl Group: The protons of the terminal methyl (CH₃) group would produce a signal in the upfield region, typically around 0.9 ppm. nih.gov
2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies proton-proton couplings, mapping out the entire spin system of the acyl chain, while HSQC correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum. magritek.com
Table 2: Predicted ¹H-NMR Chemical Shift Regions for Key Protons in this compound
| Proton Type | Predicted Chemical Shift (ppm) | Reference |
| Olefinic (Conjugated) | ~5.5 - 6.4 | nih.gov |
| Olefinic (Isolated) | ~5.3 - 6.2 | nih.gov |
| Allylic | ~2.6 - 3.05 | nih.gov |
| α-CH₂ (to COOH) | ~2.3 - 2.5 | nih.gov |
| Terminal CH₃ | ~0.9 - 1.0 | nih.gov |
Spectrophotometric Methods for Conjugated Double Bond Analysis
Spectrophotometric methods, particularly UV-Vis spectroscopy, are highly effective for analyzing fatty acids containing conjugated double bond systems. nih.gov While non-conjugated PUFAs exhibit minimal absorbance in the UV region above 200 nm, conjugated systems have strong and characteristic UV absorption profiles.
The conjugated triene system (at C9, C11, C13) in this compound would produce a distinct absorption spectrum with a specific wavelength of maximum absorbance (λmax). This property allows for the selective detection and quantification of this compound, even in the presence of other non-conjugated PUFAs like docosahexaenoic acid (DHA). nih.gov The λmax and the shape of the absorption curve can also provide information about the stereochemistry (cis/trans) of the conjugated double bonds. This makes UV spectrophotometry a rapid and valuable method for quality control and for differentiating isomers. nih.gov
Radiolabeling Techniques for Metabolic Flux Studies
Radiolabeling is a fundamental technique used to trace the metabolic fate of fatty acids in vivo and in vitro. nih.govnih.govnih.gov By synthesizing this compound with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H), researchers can track its absorption, distribution, and transformation into various metabolites.
For instance, using [1-¹⁴C]-labeled this compound allows for the monitoring of its metabolic flux through pathways like beta-oxidation. nih.govnih.gov Studies on similar PUFAs have used ¹⁴C-labeled precursors to follow their elongation, desaturation, and incorporation into complex lipids like phospholipids (B1166683) and triglycerides. nih.govnih.gov By incubating cells or tissues with the radiolabeled fatty acid and subsequently separating and analyzing the resulting lipid pools, one can quantify the rate of its metabolism and identify its downstream products. nih.gov This approach has been crucial in mapping the biosynthetic pathways of other complex fatty acids. nih.govnih.gov
Development of Lipidomic Platforms for Comprehensive Analysis
The analysis of this compound is often performed within the broader context of lipidomics, which aims to comprehensively profile all lipid species in a biological system. escholarship.orgnih.gov Modern lipidomic platforms integrate robust sample preparation, high-resolution chromatography, and advanced mass spectrometry to achieve sensitive and accurate quantification of hundreds to thousands of lipids simultaneously. nih.govavantiresearch.com
A typical lipidomics workflow begins with a lipid extraction from a biological sample (e.g., plasma, tissue), often using a biphasic solvent system. nih.govnih.gov This is followed by separation using high-performance liquid chromatography (HPLC), which can resolve different lipid classes and separate isobaric species. nih.govavantiresearch.com The eluent is then introduced into a high-resolution mass spectrometer operating in both full scan and tandem MS modes. nih.gov An untargeted approach aims to identify and quantify all detectable lipid species, while a targeted approach focuses on a predefined list of analytes with high sensitivity and precision. acs.org The resulting vast datasets are processed with specialized cheminformatics software to identify lipids based on their accurate mass and fragmentation patterns, and to perform statistical analysis to reveal changes in lipid profiles related to a specific physiological or pathological state. escholarship.orgacs.org
Table 3: Components of a Modern Lipidomics Platform for PUFA Analysis
| Step | Methodology | Purpose | Reference |
| 1. Sample Prep | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction | Isolate lipids from complex matrix, remove interferences. | nih.gov |
| 2. Separation | Reversed-Phase or HILIC HPLC | Separate lipid classes and isomers prior to MS analysis. | avantiresearch.com |
| 3. Detection | ESI-HRMS (e.g., Orbitrap, Q-TOF) | Obtain precise mass for formula determination. | nih.gov |
| 4. Identification | Tandem MS (MS/MS) | Generate fragmentation patterns for structural confirmation. | researchgate.netavantiresearch.com |
| 5. Data Analysis | Specialized Software (e.g., Lipostar) | Peak picking, lipid identification, quantification, statistical analysis. | acs.org |
Cellular and Subcellular Biological Roles and Mechanisms
Influence on Cellular Membrane Structure and Dynamic Properties
DHA's incorporation into the phospholipids (B1166683) of cell membranes significantly alters their structural and dynamic properties. Its long, highly unsaturated acyl chain introduces flexibility and fluidity to the lipid bilayer. This is crucial for the optimal function of membrane-bound proteins, including receptors, enzymes, and ion channels. ebi.ac.uk The unique structure of DHA allows it to influence membrane thickness, curvature, and the formation of specialized lipid domains known as lipid rafts. These rafts are critical hubs for signal transduction, and their modulation by DHA can have profound effects on cellular communication.
Mitochondria are a primary subcellular site for the rapid incorporation of n-3 fatty acids like DHA. nist.gov This interaction can lead to structural changes in the mitochondrial membranes, increasing their unsaturation and potentially altering their permeability. nist.gov
Modulation of Gene Expression and Nuclear Receptor Activation (e.g., Peroxisome Proliferator-Activated Receptors)
DHA and its metabolites can act as signaling molecules that regulate the expression of various genes. A key mechanism through which DHA exerts this control is by activating nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). wikipedia.org PPARs are transcription factors that play a central role in the regulation of lipid and glucose metabolism, as well as inflammatory responses.
DHA is a known ligand for PPARα. scbt.com Upon activation by DHA, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation. Some therapeutic effects of DHA, such as its anti-inflammatory and anti-apoptotic properties, are believed to be mediated through PPAR activation. wikipedia.org
| Receptor | Effect of DHA Activation | Key Downstream Effects |
| PPARα | Ligand-induced activation | Regulation of lipid metabolism, anti-inflammatory responses, anti-apoptosis wikipedia.orgscbt.com |
Role in Intracellular Signaling Cascades
DHA can influence a variety of intracellular signaling cascades, thereby regulating fundamental cellular activities. One notable example is its impact on the p38 mitogen-activated protein kinase (MAPK) pathway. In vascular smooth muscle cells, DHA has been shown to induce apoptosis through the stimulation of the p38 MAPK pathway. scbt.com
Furthermore, DHA can modulate signaling pathways related to cell survival and apoptosis. It has been demonstrated to contribute to the down-regulation of Bcl-2, a well-known anti-apoptotic protein. nist.gov The signaling transduction leading to apoptosis in some cancer cells is believed to occur through the Caspase-3 pathway. nist.gov
Impact on Cellular Processes in vitro
In vitro studies have demonstrated that DHA can inhibit the proliferation of various cancer cell lines, including human breast, prostate, colon, and hepatocellular carcinoma cells. nist.gov This inhibitory effect is often linked to the induction of apoptosis and alterations in the cell cycle. For instance, in human hepatocellular carcinoma cells (Bel-7402), treatment with DHA led to a significant, dose-dependent increase in apoptosis and a decrease in cell density. nist.gov
| Cell Line | Observed Effect of DHA | Reference |
| Human Hepatocellular Carcinoma (Bel-7402) | Inhibition of cell migration, induction of apoptosis | nist.gov |
| Human Breast Cancer | Inhibition of tumor metastases and invasion | nist.gov |
| Human Prostate Cancer | Inhibition of tumor metastases and invasion | nist.gov |
| Human Colon Carcinoma | Inhibition of tumor growth in xenograft models | ebi.ac.uk |
The influence of DHA on cell differentiation is an area of active research. By modulating gene expression and signaling pathways, DHA can guide the differentiation of various cell types. Its role in neuronal development and differentiation is particularly well-documented, where it is essential for the proper maturation and function of neurons.
DHA has been shown to be a potent inducer of apoptosis in several cell types, particularly cancer cells. The mechanisms underlying this effect are multifaceted and involve both intrinsic and extrinsic apoptotic pathways.
One of the key mechanisms is the modulation of the Bcl-2 family of proteins. DHA can down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate the expression of pro-apoptotic proteins such as Bax. nist.govscbt.com This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately culminating in apoptosis. scbt.com In human hepatocellular carcinoma cells, DHA treatment was found to suppress Bcl-2 expression and induce apoptosis via the Caspase-3 pathway. nist.gov
The interaction of DHA with mitochondrial membranes is also crucial. By altering membrane properties, DHA can facilitate the opening of the mitochondrial permeability transition pore, a key event in the initiation of apoptosis. nist.gov
| Apoptotic Marker | Effect of DHA Treatment in Cancer Cells | Reference |
| Bcl-2 | Down-regulation | nist.gov |
| Bax | Up-regulation (inferred from Bcl-2 modulation) | scbt.com |
| Cytochrome c | Release from mitochondria | scbt.com |
| Caspase-3 | Activation | nist.gov |
| p38 MAPK | Stimulation | scbt.com |
Interactions with Specific Protein Targets and Enzyme Activities
Docosahexaenoic acid (DHA) exerts a wide range of its biological effects through direct and indirect interactions with a variety of intracellular and cell-surface proteins, as well as by modulating the activity of key enzymes. These interactions are fundamental to its roles in cellular signaling, gene expression, and metabolism.
DHA is transported across cellular membranes by transporter proteins such as fatty acid transport proteins (FATP) and fatty acid translocase (FAT/CD36). mdpi.comnih.gov Once inside the cell, it is bound by fatty acid-binding proteins (FABPs), which facilitate its transport to various cellular compartments, including the nucleus and endoplasmic reticulum. nih.gov
In the nucleus, DHA can directly influence gene transcription by acting as a ligand for nuclear receptors. It is an endogenous activator for all three isoforms of the retinoid X receptor (RXR). guidetopharmacology.orgguidetomalariapharmacology.org Furthermore, DHA and its derivatives can bind to and activate peroxisome proliferator-activated receptor gamma (PPARγ), a ligand-activated transcription factor that plays a crucial role in regulating lipoprotein metabolism, adipogenesis, and insulin (B600854) sensitivity. nih.gov This interaction underlies some of DHA's anti-inflammatory properties. nih.gov
DHA also serves as a substrate for several enzymes, leading to the production of potent bioactive lipid mediators. It is a substrate for 15-lipoxygenase (15-LOX), which metabolizes DHA into oxylipins such as resolvins (e.g., Resolvin D1) and protectins (e.g., Neuroprotectin D1). nih.gov These molecules are powerful mediators with specific effects on resolving inflammation. nih.gov While arachidonic acid is a primary substrate for cyclooxygenase (COX) enzymes, DHA can also be metabolized by COX, leading to the production of different series of prostanoids. nih.gov Additionally, DHA can be metabolized by epoxide hydrolases, which convert epoxide derivatives of DHA into diols. wikipedia.org
Moreover, DHA can modulate the activity of enzymes involved in various metabolic pathways. It has been suggested that essential fatty acids and their metabolites may act as endogenous inhibitors of HMG-CoA reductase, a key enzyme in cholesterol synthesis. webmd.com DHA also exhibits feedback inhibition on the enzymes responsible for its own synthesis from shorter-chain omega-3 fatty acids, including fatty acid desaturase 1 (FADS1), fatty acid desaturase 2 (FADS2), and elongase of very long chain fatty acids 2 (ELOVL2) and 5 (ELOVL5). nih.gov
Table 1: Selected Protein Targets and Enzymes Interacting with Docosahexaenoic Acid (DHA)
| Protein/Enzyme | Interaction Type | Cellular Function/Outcome |
|---|---|---|
| Fatty Acid Transport Proteins (FATP) | Binding/Transport | Facilitates cellular uptake of DHA. mdpi.comnih.gov |
| Fatty Acid Translocase (FAT/CD36) | Binding/Transport | Facilitates cellular uptake of DHA. mdpi.comnih.gov |
| Fatty Acid-Binding Proteins (FABPs) | Binding/Transport | Intracellular transport of DHA to various organelles. nih.gov |
| Retinoid X Receptors (RXRs) | Ligand/Activation | Regulation of gene transcription. guidetopharmacology.orgguidetomalariapharmacology.org |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Ligand/Activation | Regulates metabolism and inflammation. nih.gov |
| 15-Lipoxygenase (15-LOX) | Substrate | Production of anti-inflammatory resolvins and protectins. nih.gov |
| Cyclooxygenases (COXs) | Substrate | Production of various eicosanoids. nih.gov |
| Epoxide Hydrolase | Substrate | Metabolism of DHA epoxides. wikipedia.org |
| HMG-CoA Reductase | Inhibition | Potential regulation of cholesterol synthesis. webmd.com |
| FADS1, FADS2, ELOVL2, ELOVL5 | Inhibition | Feedback regulation of DHA's own synthesis pathway. nih.gov |
Oxidative Stress Response Modulation at the Cellular Level
Docosahexaenoic acid (DHA) plays a complex and significant role in modulating the cellular response to oxidative stress. While its high degree of unsaturation makes it susceptible to oxidation, DHA also functions as a potent "indirect antioxidant". nih.gov This means that rather than directly scavenging reactive oxygen species (ROS), it upregulates the expression and activity of a wide array of endogenous antioxidant defense systems. nih.gov This protective mechanism is crucial for maintaining cellular redox homeostasis, particularly in environments with high oxidative potential like the brain. nih.govfrontiersin.org
A primary mechanism through which DHA exerts its antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. mdpi.comnih.gov Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative or electrophilic stress, or through the action of inducers like DHA, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes. nih.govspandidos-publications.com This leads to a coordinated upregulation of a suite of protective enzymes. spandidos-publications.com
The antioxidant enzymes and proteins transcriptionally regulated by the DHA-mediated activation of the Nrf2/ARE pathway include:
Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (B22007) (which is subsequently converted to the antioxidant bilirubin), iron, and carbon monoxide, all of which have cytoprotective properties. nih.govspandidos-publications.com
NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone free radicals. nih.govspandidos-publications.com
Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidases (GPx): These are key first-line defense antioxidant enzymes. SOD converts superoxide radicals to hydrogen peroxide, which is then neutralized to water by CAT and GPx. mdpi.comspandidos-publications.com DHA has been shown to increase the activity and/or expression of these enzymes, thereby enhancing the cell's capacity to neutralize major ROS. spandidos-publications.com Specifically, DHA upregulates the expression of phospholipid-hydroperoxide glutathione peroxidase (Gpx4), which is critical for reducing lipid hydroperoxides within cellular membranes. frontiersin.org
Thioredoxin (Txn) and Glutathione (GSH) Systems: DHA enhances the cellular antioxidant capacity by upregulating components of both the thioredoxin and glutathione systems. nih.gov This includes increasing the expression of genes involved in glutathione biosynthesis and the reduction of its oxidized form (GSSG), as well as upregulating thioredoxin reductases. nih.gov
Furthermore, DHA modulates the expression of proteins involved in apoptosis, or programmed cell death, which can be triggered by excessive oxidative stress. It has been shown to counteract pro-apoptotic signals by influencing the expression of the Bcl-2 family of proteins, leading to a decrease in pro-apoptotic members (like Bax) and an increase in anti-apoptotic members (like Bcl-2). nih.govspandidos-publications.com
Table 2: Antioxidant Enzymes and Pathways Modulated by Docosahexaenoic Acid (DHA)
| Enzyme/Pathway | Mode of Action | Cellular Outcome |
|---|---|---|
| Nrf2/ARE Pathway | Activation | Master regulator of antioxidant gene transcription. mdpi.comnih.govspandidos-publications.com |
| Heme Oxygenase-1 (HO-1) | Upregulation | Production of cytoprotective biliverdin, iron, and carbon monoxide. nih.govspandidos-publications.com |
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Upregulation | Detoxification of quinones and prevention of free radical formation. nih.govspandidos-publications.com |
| Superoxide Dismutase (SOD) | Upregulation/Increased Activity | Conversion of superoxide radicals to hydrogen peroxide. mdpi.comspandidos-publications.com |
| Catalase (CAT) | Upregulation/Increased Activity | Neutralization of hydrogen peroxide to water and oxygen. mdpi.comspandidos-publications.com |
| Glutathione Peroxidases (GPx) | Upregulation/Increased Activity | Reduction of hydrogen peroxide and lipid hydroperoxides. mdpi.comspandidos-publications.com |
| Phospholipid-hydroperoxide Glutathione Peroxidase (Gpx4) | Upregulation | Protection of cellular membranes from lipid peroxidation. frontiersin.org |
| Thioredoxin System | Upregulation | Enhanced reduction of oxidized proteins. nih.gov |
| Glutathione System | Upregulation | Increased synthesis and regeneration of the key antioxidant glutathione. nih.gov |
| Bcl-2 Family Proteins | Modulation of Expression | Inhibition of apoptosis by favoring anti-apoptotic proteins. nih.govspandidos-publications.com |
In Vivo Biological Functions in Non Human Model Organisms
Developmental Biology Research in Aquatic and Terrestrial Animal Models
The importance of DHA during development has been extensively studied in both aquatic and terrestrial animal models. In aquatic species like zebrafish (Danio rerio), which are excellent models for studying neurodevelopment due to their externally developing and transparent embryos, DHA plays a critical role. nih.gov Studies using zebrafish have shown that maternal DHA levels are crucial for the neurodevelopmental needs of their offspring. nih.gov A zebrafish model with disrupted DHA synthesis, achieved by knocking out the elovl2 gene, a key enzyme in the DHA biosynthesis pathway, exhibited abnormal eye phenotypes and dysregulated vision and stress response gene pathways. nih.gov This highlights the essential role of both endogenous synthesis and maternal transfer of DHA for normal development in these aquatic vertebrates. nih.gov Teleost fishes, in general, are powerful models for understanding the nutritional control of development as their embryos rely on a finite amount of yolk for growth and organogenesis. bohrium.com
In terrestrial animal models, including rodents and canines, DHA is equally vital for proper development. A significant period of brain growth occurs in mammals during the last trimester of gestation and continues into the early postnatal period, a time characterized by the selective accumulation of DHA in the brain and retina. avma.org Feeding dams a diet enriched with DHA during gestation and lactation has been linked to improved neurological development in their puppies. nih.gov Studies in rats have demonstrated that dietary omega-3 fatty acids, including the DHA precursor alpha-linolenic acid (ALA), influence retinal function. avma.org Furthermore, research on cultured hippocampal neurons from rats on omega-3 fatty acid-restricted diets showed shorter neurite lengths compared to those from animals with normal omega-3 intake, underscoring the importance of DHA for neuronal morphology. nih.gov
Effects on Physiological Systems in Vertebrate Models (e.g., neurobiology, visual system, immune function)
DHA is a fundamental component of neural and visual tissues, and its influence on their function is profound.
Neurobiology: In various vertebrate models, DHA has been shown to be indispensable for neurological function. Animal studies indicate that oral intake of DHA can alter its concentration in the brain, thereby modifying brain functions. capes.gov.br In mouse models, an impairment of DHA synthesis leads to alterations in neuronal plasticity markers and the brain's inflammatory status. nih.gov Specifically, mice deficient in Elovl2, a key enzyme for DHA synthesis, exhibit changes in brain fatty acid composition. nih.gov Research on rat hippocampal neurons has shown that DHA supplementation enhances neurite length and branching. nih.gov Furthermore, in animal models of Alzheimer's disease, DHA has demonstrated beneficial effects against pathological signs such as Aβ accumulation and cognitive impairment. capes.gov.br
Visual System: The retina has a uniquely high concentration of DHA, which is essential for visual function. avma.orgdanonenutriciaacademy.in Studies in n-3 fatty acid-deficient animals, including rodents and non-human primates, have revealed impairments in visual function, such as decreased visual acuity and altered electroretinogram (ERG) readings. avma.orgdanonenutriciaacademy.in The structure of photoreceptor cells is critically dependent on DHA. Research on lysophosphatidic acid acyltransferase 3 (LPAAT3) deficient mice, which have attenuated levels of DHA-containing phospholipids (B1166683) in the retina, showed visual dysfunction due to disrupted disc morphology in photoreceptor cells. nih.gov In young mice, DHA supplementation was found to increase visual acuity. researchgate.net DHA is a dominant fatty acid in retinal phospholipids and influences rhodopsin content and photoresponses. nih.gov
Immune Function: DHA plays a significant role in modulating the immune system in vertebrate models. It can influence immune cell function, membrane fluidity, and signaling pathways. nih.gov Research in mice has shown that DHA and its precursor, eicosapentaenoic acid (EPA), can promote the differentiation of CD4+ T cells into regulatory T cells (Tregs), which are crucial for controlling immune responses. nih.gov In murine models, DHA has been shown to enhance the function of B cells, a type of white blood cell. nutraingredients.com A study on mice fed a DHA-rich fish oil diet found enhanced B cell activation and antibody production. nutraingredients.com DHA can also modulate the inflammatory response by affecting cytokine expression and inhibiting the activation of transcription factors like NF-κB. nih.govfrontiersin.org In murine monocytes, DHA can inhibit Toll-like receptor 4 (TLR4) signaling, leading to a decrease in inflammation. researchgate.net
Investigations into Reproductive Physiology in Model Organisms
DHA has been shown to have significant effects on the reproductive physiology of various animal models. In male delta-6 desaturase-null mice, which cannot synthesize highly unsaturated fatty acids like DHA, there is an arrest of spermatogenesis and resulting infertility. illinois.edu Dietary supplementation with DHA was able to fully restore fertility and normal sperm counts in these mice. illinois.edu
In female vertebrate models, DHA also plays a crucial role. Studies in zebrafish have demonstrated that endogenously synthesized DHA positively affects female reproduction. nih.gov A zebrafish model with enriched endogenous DHA (fat1 transgenic) exhibited higher fecundity, while a DHA-deficient model (elovl2-/- mutant) had lower fecundity compared to wild-type controls. nih.gov DHA was found to promote oocyte quality and maturation by up-regulating the expression of cyp11a1, a gene involved in the production of pregnenolone, a precursor for steroid hormones. nih.gov In bovine models, supplementation of oocyte-cumulus complexes with a low dose of DHA during in vitro maturation was reported to improve in vitro embryo development. nih.gov
Role in Lipid Homeostasis and Energy Metabolism in Animal Models
DHA plays a significant role in regulating lipid homeostasis and energy metabolism in various animal models. In a study comparing rats and pigs fed a diet containing fish oil rich in DHA and EPA, dietary fish oil was found to influence hepatic fatty acid deposition and the expression of genes controlling cholesterol homeostasis. nih.gov In rats, hepatic DHA concentration was negatively correlated with plasma total cholesterol levels. nih.gov
In mice, a diet enriched with DHA was shown to alter macronutrient metabolism. nih.govnih.gov These mice exhibited a shift in glucose metabolism and greater catabolism of fatty acids. nih.govnih.gov The study also found that DHA feeding led to lower levels of arachidonate-derived endocannabinoids in muscle and liver, which are involved in regulating energy balance. nih.gov In another study on mice fed a high-fat diet, supplementation with EPA and DHA reduced lipid accumulation in both brown and white adipose tissues. nih.gov Transcriptomic analysis in this study revealed changes in β-oxidation pathways, supporting the observed decrease in lipid accumulation. nih.gov In goat mammary epithelial cells, DHA supplementation promoted lipid droplet accumulation and altered fatty acid composition. acs.org
Interactions with Gut Microbiota in Controlled Animal Studies
Emerging research in controlled animal studies has highlighted the significant interactions between DHA and the gut microbiota. Dietary omega-3 polyunsaturated fatty acids, including DHA, can modulate the composition and function of the gut microbial community. nih.govnih.gov Studies in mice have shown that diets supplemented with EPA and DHA can increase the abundance of certain beneficial bacteria. nih.gov For instance, one study in diet-induced obese mice reported that a combination of EPA and DHA significantly increased the quantities of Firmicutes, particularly the Lactobacillus taxa. nih.gov
The interplay between gut microbiota, omega-3 fatty acids, and the host's immune system is crucial for maintaining intestinal wall integrity. nih.gov In a mouse model of colitis, an omega-3 rich diet led to an increase in fecal Lactobacillus and Bifidobacterium levels and reduced gut inflammation compared to an omega-6 rich diet. frontiersin.org Furthermore, studies on mice have suggested that the administration of omega-3 PUFAs during pregnancy can influence the offspring's microbiota and immune response. nih.gov The mechanisms by which DHA influences the gut microbiota are thought to involve modifications to the fatty acid composition of the intestinal wall, thereby affecting attachment sites for bacteria. nih.gov
Interactive Data Table: Effect of DHA on B Cell Activation Markers in Mice
| Marker | Control Diet | DHA-Enriched Diet | Effect of DHA |
| Plasma IL-5 | Lower | Higher | Increase |
| Plasma IL-13 | Lower | Higher | Increase |
| Plasma IL-9 | Lower | Higher | Increase |
| Cecal IgA | Lower | Higher | Increase |
| LPS-induced IL-6 Secretion | Lower | Higher | Increase |
| LPS-induced TNF-alpha Secretion | Lower | Higher | Increase |
| CD40 Expression | Lower | Higher | Increase |
| Data synthesized from a study on mice fed a control or DHA-enriched fish oil diet for five weeks. nutraingredients.com |
Interactive Data Table: Brain Fatty Acid Composition in Elovl2 Knockout (KO) vs. Wild-Type (WT) Mice
| Fatty Acid | WT Mice (Relative Abundance) | KO Mice (Relative Abundance) | Change in KO Mice |
| Docosahexaenoic acid (DHA) | High | Significantly Reduced | Decrease |
| n-6 Docosapentaenoic acid (DPA) | Low | Significantly Increased | Increase |
| This table represents a simplified summary of findings from lipidomic analysis of brain tissue in mice deficient for the Elovl2 enzyme, which is critical for DHA synthesis. nih.gov |
Interactive Data Table: Impact of DHA Supplementation on Gut Microbiota in HIV-infected Patients (Human Study for Context)
| Bacterial Genus | Change with DHA | Potential Function |
| Blautia | Increased | SCFA Producer |
| Bifidobacterium | Increased | SCFA Producer |
| Lactobacillus | Increased | SCFA Producer |
| Faecalibacterium | Increased | SCFA Producer |
| Bacteroides | Decreased | |
| Prevotella_9 | Decreased | |
| This table is based on a human clinical trial but provides context for the types of changes in gut microbiota observed with DHA supplementation, which are consistent with findings in animal models. frontiersin.org |
Future Research Trajectories and Methodological Innovations
Omics Integration: Genomics, Transcriptomics, and Proteomics for Comprehensive Understanding
A comprehensive understanding of Docosa-4,7,9,11,13,16,19-heptaenoic acid necessitates an integrated multi-omics approach. By combining genomics, transcriptomics, and proteomics, researchers can map the complete pathway from genetic blueprint to functional protein machinery involved in the synthesis and metabolism of this fatty acid.
Genomics: Whole-genome sequencing of organisms that produce this heptaenoic acid can identify the biosynthetic gene clusters responsible for its production. nih.gov For instance, analysis of the marine protist Aurantiochytrium sp. revealed genes involved in a polyketide synthase (PKS)-like pathway for docosahexaenoic acid (DHA) synthesis, a close relative of the compound . nih.gov Identifying the specific desaturase, elongase, or PKS-type genes for this compound is a primary goal.
Transcriptomics: Analyzing the complete set of RNA transcripts under various conditions can reveal how the expression of genes related to the fatty acid's metabolism is regulated. Comparative transcriptome analysis has been used to show how fatty acids like DHA modulate gene expression in monocytes, influencing pathways related to cell adhesion and migration. nih.govdoi.org This approach can uncover the regulatory networks that control the synthesis and downstream effects of this compound.
Proteomics: This involves the large-scale study of proteins. Proteomic analyses can identify and quantify the key enzymes (desaturases, elongases, acyltransferases) and binding proteins directly involved in the metabolism of this fatty acid. sciopen.commdpi.com Studies on the effects of long-chain polyunsaturated fatty acids (LC-PUFAs) have used proteomics to reveal changes in proteins involved in lipid metabolism, oxidative stress, and inflammatory responses. sciopen.commdpi.com Such studies on this compound could elucidate its cellular targets and functional pathways.
Integrating these omics datasets will provide a systems-level view, connecting the genetic potential to the functional output and offering insights into how this specific fatty acid is produced and how it impacts cellular physiology.
Table 1: Potential Omics-Based Research Targets for this compound
| Omics Field | Research Target | Potential Insights |
|---|---|---|
| Genomics | Identification of PUFA synthase or desaturase/elongase gene clusters | Uncovering the genetic basis of biosynthesis. |
| Genome-wide association studies (GWAS) | Linking genetic variations to levels of the fatty acid. | |
| Transcriptomics | Differential gene expression analysis upon supplementation | Identifying genes and pathways regulated by the fatty acid. nih.gov |
| Analysis of non-coding RNAs (e.g., miRNAs) | Understanding post-transcriptional regulation of its metabolic enzymes. mdpi.com | |
| Proteomics | Quantification of metabolic enzymes | Determining the protein machinery involved in its synthesis and degradation. sciopen.com |
| Analysis of post-translational modifications | Investigating the regulation of enzyme activity. mdpi.com |
Advanced Imaging Techniques for Subcellular Localization and Dynamics
Understanding where this compound is located within a cell and how it moves is crucial to deciphering its function. Advanced imaging techniques are moving beyond static measurements to provide real-time, high-resolution visualization of fatty acid trafficking and incorporation into complex lipid structures.
Future research will likely employ a suite of these methods:
Raman Imaging: This label-free technique can visualize the distribution of lipids within single cells and organelles like the endoplasmic reticulum and lipid droplets by detecting the unique vibrational signatures of molecules. mdpi.com It can be used to track the metabolic dynamics of fatty acids without the need for disruptive labels. mdpi.com
Scanning X-ray Fluorescence Microscopy (SXFM): By labeling the fatty acid with a heavy element like bromine, SXFM can visualize its intracellular distribution at the sub-organelle level, offering high spatial resolution. nih.gov This method has been successfully used to image the localization of other fatty acids. nih.gov
Positron Emission Tomography (PET) / Magnetic Resonance Imaging (MRI): These non-invasive techniques can be used in whole-body systems to quantify fatty acid uptake and metabolism in different tissues in real-time. nih.govantarosmedical.com Using radiolabeled versions of this compound would allow for dynamic tracking of its biodistribution and flux between organs. nih.gov
Coherent Anti-Stokes Raman Scattering (CARS) Microscopy: A nonlinear imaging technique that provides high-speed, chemically specific imaging of lipids, enabling real-time visualization of lipid droplet dynamics and fatty acid storage.
These techniques will be instrumental in answering key questions about how this fatty acid is trafficked to specific membranes, such as those in the retina or brain, and how it influences the formation of lipid rafts and other signaling microdomains. nih.govresearchgate.net
Table 2: Comparison of Advanced Imaging Techniques for Fatty Acid Analysis
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Raman Imaging | Inelastic scattering of laser light | Label-free, chemical specificity, subcellular resolution. mdpi.com | Weak signal, relatively slow acquisition time. |
| SXFM | X-ray induced fluorescence of an elemental label (e.g., Bromine) | High spatial resolution (<100 nm), elemental quantification. nih.gov | Requires synchrotron radiation source, involves labeling. nih.gov |
| PET/MRI | Detection of radiotracers / nuclear magnetic resonance | Non-invasive, whole-body imaging, real-time quantification of tissue uptake. nih.govantarosmedical.com | Lower spatial resolution, requires radiolabeling. nih.gov |
| Fluorescence Microscopy | Excitation of fluorescently-labeled fatty acids | High sensitivity, real-time imaging in live cells. nih.gov | Requires fluorescent tags that may alter molecule behavior. nih.gov |
Synthetic Biology and Metabolic Engineering for Enhanced Production in Heterologous Systems
The natural sources of specific very-long-chain polyunsaturated fatty acids can be limited, hindering research and potential applications. Synthetic biology and metabolic engineering offer powerful solutions by reprogramming common microbes into cellular factories for the targeted production of this compound. nih.gov
The strategy involves transferring the identified biosynthetic genes into a well-characterized host organism (a heterologous system) that is amenable to industrial-scale fermentation. researchgate.net Promising hosts include:
Escherichia coli : A simple prokaryotic host that has been engineered to produce PUFAs like eicosapentaenoic acid (EPA) and arachidonic acid (ARA). nih.gov
Saccharomyces cerevisiae (Baker's Yeast): A robust eukaryotic host where pathways for linoleic acid and γ-linolenic acid have been successfully reconstituted. nih.govpnas.org
Oleaginous Yeasts (e.g., Yarrowia lipolytica): These yeasts naturally accumulate high levels of lipids, making them excellent platforms for PUFA production. researchgate.netusda.gov
Microalgae (e.g., Nannochloropsis oceanica): Some microalgae are natural producers of PUFAs and can be genetically modified to enhance yields or produce novel fatty acids. mdpi.com
Future work will focus on optimizing these systems by introducing and expressing the specific PUFA synthase gene clusters for this compound, fine-tuning enzyme expression levels, eliminating competing metabolic pathways, and optimizing fermentation conditions to maximize yield. nih.govresearchgate.net
Table 3: Heterologous Systems for PUFA Production
| Host Organism | Key Advantages | Example of Produced PUFA | Reference |
|---|---|---|---|
| Escherichia coli | Rapid growth, well-established genetic tools. | EPA, ARA | nih.gov |
| Saccharomyces cerevisiae | GRAS status, robust for industrial fermentation. | Linoleic acid, γ-Linolenic acid | nih.gov |
| Yarrowia lipolytica | High lipid accumulation, can utilize diverse feedstocks. | EPA | researchgate.net |
| Nannochloropsis sp. | Photosynthetic, some are natural EPA producers. | EPA | mdpi.com |
| Crypthecodinium cohnii | Natural DHA producer, optimization in synthetic media achieved. | DHA | nih.govresearchgate.net |
Exploration of Novel Bioactive Derivatives and Their Undiscovered Biological Activities
It is well-established that PUFAs like DHA are not just structural components but are also precursors to a vast array of potent signaling molecules, or lipid mediators. nih.govresearchgate.net These derivatives are formed through enzymatic pathways involving cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. frontiersin.org Given the unique structure of this compound with its seven double bonds, it represents a rich and unexplored source of potentially novel bioactive derivatives.
Known classes of DHA derivatives that provide a roadmap for future discovery include:
Specialized Pro-resolving Mediators (SPMs): Such as resolvins, protectins, and maresins, which actively orchestrate the resolution of inflammation. nih.govresearchgate.net
Electrophilic Oxo-Derivatives (EFOX): These compounds have demonstrated anti-inflammatory and anti-proliferative effects. researchgate.netthemedicalbiochemistrypage.org
Neuroprostanes: Formed via non-enzymatic free radical-catalyzed pathways, they may have wound healing and cardioprotective roles. researchgate.netthemedicalbiochemistrypage.org
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): A class of lipids with anti-inflammatory and anti-diabetic properties. mdpi.com Recently, synthetic DHA-derived FAHFAs have been shown to be potent activators of the NRF2 antioxidant pathway. mdpi.com
N-acyl Amides: Including docosahexaenoyl amides of amino acids or neurotransmitters, which can have neuroprotective and metabolic regulatory effects. nih.govresearchgate.net
A key future trajectory will be to incubate this compound with activated immune cells or specific enzymes and use advanced mass spectrometry to identify novel derivatives. researchgate.net Subsequent research will focus on synthesizing these new molecules and screening them for undiscovered biological activities, such as neuroprotection, immune modulation, or anti-tumorigenic effects. nih.govmdpi.com
Table 4: Known Classes of DHA Derivatives as a Model for Future Discovery
| Derivative Class | Precursor PUFA | Key Biological Activities | Reference |
|---|---|---|---|
| Resolvins (D-series) | DHA | Pro-resolution of inflammation, anti-hyperalgesia. | nih.govfrontiersin.org |
| Protectins/Neuroprotectins | DHA | Neuroprotective, anti-inflammatory, pro-resolving. | nih.govresearchgate.net |
| Maresins | DHA | Tissue regeneration, pro-resolving, pain reduction. | nih.govthemedicalbiochemistrypage.org |
| EFOX of DHA | DHA | Anti-proliferative, anti-inflammatory. | researchgate.netthemedicalbiochemistrypage.org |
| DHA-derived FAHFAs | DHA | NRF2 activation, antioxidant functions. | mdpi.com |
| N-Benzyl Docosahexaenamide | DHA | Potential treatment for ovarian injury. | mdpi.com |
Comparative Lipidomics in Diverse Organisms for Evolutionary Insights
The distribution and synthetic pathways of PUFAs vary significantly across the tree of life. A comparative lipidomics approach, analyzing the lipid profiles of diverse organisms, can provide profound evolutionary insights into the role of this compound. While it was once thought that animals could not synthesize certain PUFAs de novo, studies have shown this ability in various invertebrates. nih.gov
Future research should focus on:
Screening Diverse Phyla: Systematically analyzing the lipidomes of a wide range of organisms, from marine bacteria and protists to invertebrates and chordates, to map the phylogenetic distribution of this specific heptaenoic acid. nih.govresearchgate.netsemanticscholar.org
Pathway Evolution: Correlating the presence of the fatty acid with the genomic data for those organisms. This can reveal how the biosynthetic machinery (e.g., Fads and Elovl gene repertoires) has evolved, duplicated, and acquired new functions over geological time. researchgate.netsemanticscholar.org
Ecological Adaptation: Investigating whether the presence and concentration of this compound correlate with specific environmental pressures, such as temperature in deep-sea bacteria or the physiological demands of complex nervous systems in vertebrates. tci-thaijo.org
This evolutionary perspective will not only clarify the origins and diversification of this molecule's synthesis but also highlight its fundamental biological roles that have been conserved through evolution.
Development of Biosensors and Reporter Systems for Real-Time Analysis in Research Models
To fully understand the dynamic roles of this compound in cell signaling and metabolism, tools are needed to monitor its concentration and flux in real-time within living cells and organisms. The development of specific biosensors and reporter systems is a critical future frontier.
Methodological innovations in this area could include:
Fluorescent Biosensors: Creating genetically encoded sensors, perhaps based on fatty acid binding proteins, that change their fluorescence properties upon binding to this compound. This would allow for real-time visualization of its cytosolic concentration changes.
Bioactivatable Probes: Designing probes that become fluorescent or bioluminescent only after being metabolized or incorporated by specific cellular pathways. For example, a probe could be created by conjugating the fatty acid to a reporter molecule like luciferin (B1168401), which emits light upon enzymatic cleavage inside the cell, enabling real-time quantification of uptake. nih.gov
Reporter Gene Assays: Developing cell lines that contain a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter that is responsive to the fatty acid or its derivatives. thermofisher.com This would allow for high-throughput screening of compounds that modulate the signaling pathways activated by this compound. nih.govscilit.com
These tools will be invaluable for dissecting the rapid signaling events mediated by this fatty acid and for developing high-throughput screens to identify drugs that target its metabolic or signaling pathways.
Table 5: Strategies for Real-Time Analysis of Fatty Acids
| Approach | Description | Application | Reference |
|---|---|---|---|
| Fluorescent Fatty Acid Analogs | A fatty acid labeled with a fluorescent dye. | Real-time measurement of uptake kinetics in cell populations. | nih.govscilit.com |
| Bioactivatable Luciferin Probes | A fatty acid conjugated to luciferin via a cleavable linker. | Non-invasive, real-time imaging of fatty acid flux in animal models. | nih.gov |
| GeneBLAzer™ Reporter System | A FRET-based system using a β-lactamase reporter gene. | High-throughput screening for pathway activation. | thermofisher.com |
| Tetracysteine Tags (FlAsH/ReAsH) | Small peptide tags on proteins that bind fluorescent dyes. | Real-time studies of protein production and localization in response to stimuli. | thermofisher.com |
Q & A
Q. How does the spatial arrangement of double bonds influence membrane incorporation kinetics compared to other PUFAs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
